N-[3-(4-tert-butyl-2-methylphenoxy)propyl]-2-butanamine oxalate
Overview
Description
N-[3-(4-tert-butyl-2-methylphenoxy)propyl]-2-butanamine oxalate is a useful research compound. Its molecular formula is C20H33NO5 and its molecular weight is 367.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 367.23587315 g/mol and the complexity rating of the compound is 330. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
β-Adrenergic Blocking Activity
Research has demonstrated the synthesis and pharmacological evaluation of compounds similar to N-[3-(4-tert-butyl-2-methylphenoxy)propyl]-2-butanamine oxalate, showing potential β-adrenergic blocking activity. One study involved the synthesis of compounds from thymol, a naturally occurring agent in Thymus vulgaris L., and their evaluation using mouse ECG and isolated rat uterus models. These compounds exhibited non-selective β-adrenergic blocking activity, with certain derivatives being more active, indicating their potential application in cardiovascular research (Jindal et al., 2003).
Asymmetric Synthesis of Amines
Another application is in the asymmetric synthesis of amines, where N-tert-butanesulfinyl imines serve as versatile intermediates. These compounds are prepared by condensing enantiomerically pure tert-butanesulfinamide with a wide range of aldehydes and ketones. The tert-butanesulfinyl group activates the imines for the addition of various nucleophiles, facilitating the synthesis of a wide range of highly enantioenriched amines. This methodology is significant for the synthesis of alpha-branched and alpha,alpha-dibranched amines, amino acids, amino alcohols, and trifluoromethyl amines, indicating its utility in creating complex amine structures (Ellman et al., 2002).
Properties
IUPAC Name |
N-[3-(4-tert-butyl-2-methylphenoxy)propyl]butan-2-amine;oxalic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31NO.C2H2O4/c1-7-15(3)19-11-8-12-20-17-10-9-16(13-14(17)2)18(4,5)6;3-1(4)2(5)6/h9-10,13,15,19H,7-8,11-12H2,1-6H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQWRGHGHJZVCIZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCCCOC1=C(C=C(C=C1)C(C)(C)C)C.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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